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Compound of Interest

Compound Name:
N-(3-Iodo-5-methylpyridin-2-

yl)pivalamide

CAS No.: 1228666-13-4

Cat. No.: B1391866

Get Quote

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a specialized heterocyclic compound that

serves as a high-value intermediate in pharmaceutical and medicinal chemistry.[1] Its structure

is not accidental; it is strategically designed to offer dual functionality. The core, a 2-

aminopyridine backbone, is a privileged structure found in numerous biologically active

molecules.[2] This guide provides an in-depth analysis of its chemical properties, a robust

synthesis protocol, and its strategic applications in the development of novel therapeutics.

The molecule incorporates two key features that are highly sought after in drug design: an

iodine atom, which acts as a versatile handle for advanced synthetic transformations, and a

pivalamide group, which imparts unique steric and electronic properties.[3][4] Understanding

the interplay of these features is crucial for leveraging this compound to its full potential in

creating diverse molecular architectures for screening and development.

Physicochemical and Safety Profile
A precise understanding of the compound's properties and potential hazards is the foundation

of its effective and safe utilization in a laboratory setting.
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Properties Summary
While one supplier reports an incorrect molecular formula, the true formula based on the

structure is C₁₁H₁₅IN₂O.[1] Key physicochemical data are summarized below.

Property Value Source(s)

CAS Number 1228666-13-4 [1]

Molecular Formula C₁₁H₁₅IN₂O (Calculated)

Molecular Weight 318.16 g/mol (Calculated)

Appearance Off-white to slight yellow solid [1]

Purity ≥ 98% [1]

Primary Application Pharmaceutical Intermediate [1]

Storage Conditions
Store in shaded, cool, and dry

places
[1]

Hazard Analysis and Safe Handling
No specific safety data sheet (SDS) is publicly available for N-(3-Iodo-5-methylpyridin-2-
yl)pivalamide. However, a reliable hazard assessment can be extrapolated from its direct

synthetic precursor and structurally related analogs.

Precursor Hazard: The immediate precursor, 2-Amino-3-iodo-5-methylpyridine (CAS 211308-

79-1), is classified as toxic if swallowed, causing skin irritation, and causing serious eye

damage.[5]

Analog Hazard: A close structural analog, N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide

(CAS 1002916-67-7), is classified as harmful if swallowed and causes skin, eye, and

respiratory irritation.

Inferred Handling Protocol: Based on this analysis, N-(3-Iodo-5-methylpyridin-2-
yl)pivalamide should be handled with caution.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side shields, and a lab coat.[5]

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or aerosols.[5]

First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin

contact, wash off with soap and plenty of water. If ingested, seek immediate medical

attention.[5]

Rational Synthesis and Mechanistic Insights
The synthesis of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is logically approached as a two-

step sequence starting from the commercially available 2-Amino-5-methylpyridine. This

pathway involves a regioselective iodination followed by a standard amidation.

2-Amino-5-methylpyridine

2-Amino-3-iodo-5-methylpyridine

 Step 1:
 Regioselective Iodination 

N-(3-Iodo-5-methylpyridin-2-yl)pivalamide

 Step 2:
 Amidation 

Iodinating Agent
(e.g., NIS, I₂/H₂SO₄)

Pivaloyl Chloride
+ Base (e.g., Pyridine)

Click to download full resolution via product page

Figure 1: Proposed two-step synthesis pathway.

Step 1: Regioselective Iodination of 2-Amino-5-
methylpyridine
Causality: The 2-amino group is a potent activating and ortho-, para-directing group in

electrophilic aromatic substitution. In the 2-Amino-5-methylpyridine ring, the C3 and C5

positions are activated. Since the C5 position is already occupied by a methyl group,
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electrophilic attack is strongly directed to the C3 position. This high regioselectivity makes the

synthesis efficient and avoids the need for protecting groups or complex purification of isomers.

Protocol:

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-

methylpyridine (1.0 eq.) in a suitable solvent such as sulfuric acid or an organic solvent like

acetone.[6]

Reagent Addition: Cool the solution in an ice bath (0-10 °C). Add the iodinating agent

portion-wise. A common and effective agent is N-Iodosuccinimide (NIS) or a combination of

elemental iodine (I₂) and an oxidizing agent like potassium iodate in sulfuric acid.[6]

Reaction: Allow the mixture to stir at a controlled temperature (e.g., 10 °C or heated if using

the I₂/KIO₃ method) for several hours until TLC or LC-MS analysis indicates the consumption

of the starting material.

Workup: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate)

to remove any excess iodine. Neutralize the mixture carefully with a base (e.g., aqueous

ammonia) to a pH of ~8.[6]

Isolation: The product, 2-Amino-3-iodo-5-methylpyridine, will typically precipitate. Collect the

solid by filtration, wash with cold water, and dry under vacuum.[6]

Step 2: Amidation with Pivaloyl Chloride
Causality: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the

nitrogen of the 2-amino group acts as a nucleophile, attacking the highly electrophilic carbonyl

carbon of pivaloyl chloride. The steric bulk of pivaloyl chloride generally ensures a clean, mono-

acylation reaction. A non-nucleophilic base is essential to scavenge the HCl generated during

the reaction, driving the equilibrium towards the product and preventing protonation of the

starting amine.

Protocol:

Setup: Suspend the synthesized 2-Amino-3-iodo-5-methylpyridine (1.0 eq.) in an inert

anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert
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atmosphere (e.g., nitrogen).

Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq.).

Acylation: Cool the mixture to 0 °C. Slowly add pivaloyl chloride (1.05-1.1 eq.) dropwise via a

syringe, keeping the internal temperature below 5 °C. The formation of a mixed anhydride as

an intermediate facilitates the acylation.[2]

Reaction: After the addition is complete, allow the reaction to warm to room temperature and

stir for 2-4 hours, monitoring by TLC.

Workup: Quench the reaction with water. Separate the organic layer. Wash the organic

phase sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a

saturated sodium bicarbonate solution, and finally brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure. The resulting crude solid can be purified by recrystallization from a

suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(3-
Iodo-5-methylpyridin-2-yl)pivalamide.

Predicted Spectroscopic Signature
For unambiguous characterization, the following spectral data are predicted based on the

compound's structure. This serves as a benchmark for researchers to validate their synthetic

product.
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Analysis Type Predicted Data

¹H NMR

δ ~8.2 ppm (d, 1H, Ar-H6), δ ~7.8 ppm (d, 1H,

Ar-H4), δ ~2.3 ppm (s, 3H, -CH₃), δ ~1.3 ppm

(s, 9H, -C(CH₃)₃), δ ~8.5-9.0 ppm (br s, 1H, -

NH)

¹³C NMR

δ ~177 ppm (C=O), δ ~150-155 ppm (Ar-C2), δ

~145-150 ppm (Ar-C6), δ ~140-145 ppm (Ar-

C4), δ ~130-135 ppm (Ar-C5), δ ~90-95 ppm

(Ar-C3, iodo-substituted), δ ~40 ppm (-C(CH₃)₃),

δ ~27 ppm (-C(CH₃)₃), δ ~17 ppm (-CH₃)

IR (cm⁻¹)

~3300-3400 (N-H stretch), ~2970 (aliphatic C-H

stretch), ~1680-1700 (C=O, Amide I band),

~1580 (aromatic C=C stretch)

Mass Spec (EI) M⁺ at m/z = 318

Strategic Applications in Drug Discovery
The true value of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide lies in its role as a versatile

scaffold for building molecular complexity. It is a classic example of a building block used to

explore Structure-Activity Relationships (SAR).

The Iodopyridine Moiety: A Gateway to Complexity
The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group

in transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient

introduction of diverse chemical fragments at the C3 position of the pyridine ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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